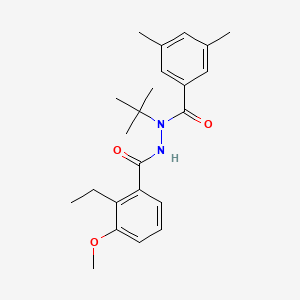
Ligand RheoSwitch 1
Vue d'ensemble
Description
RG 102240 est un ligand pour le récepteur de l'ecdysone des insectes (EcR). Il a été identifié comme un activateur puissant de l'expression génique, en particulier dans le G:CfE(DEF) sauvage et son mutant A110P, avec des valeurs de CI50 de 85 et 13 nM, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à induire l'activité des gènes rapporteurs .
Applications De Recherche Scientifique
RG 102240 has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
RheoSwitch Ligand 1 (RG-102240) is a ligand for the insect ecdysone receptor (EcR) . The EcR is a member of the nuclear receptor superfamily and plays an important role in regulating development and reproduction in insects .
Mode of Action
RG-102240 interacts with the EcR, inducing the activation of wild-type CfEcR and its A110P mutant . The RheoSwitch system, which employs RG-102240, consists of two chimeric proteins derived from the ecdysone receptor (EcR) and RXR that are fused to a DNA-binding domain and an acidic transcriptional activation domain . Upon binding of RG-102240, these nuclear receptors can heterodimerize to create a functional transcription factor and activate transcription from a responsive promoter linked to a gene of interest .
Biochemical Pathways
The primary biochemical pathway affected by RG-102240 is the ecdysone signaling pathway. This pathway is crucial for insect development and reproduction. By binding to the EcR, RG-102240 can modulate the transcription of genes containing ecdysone response elements .
Result of Action
The binding of RG-102240 to the EcR leads to the activation of gene expression. This can result in the up- or down-regulation of specific genes, depending on the responsive promoter linked to the gene of interest . This makes RG-102240 a valuable tool for studying gene function and for potential applications in gene therapy.
Analyse Biochimique
Biochemical Properties
RG-102240 interacts with the insect ecdysone receptor (EcR), with IC50 values of 85 and 13 nM in wildtype G:CfE(DEF) and its A110P mutant respectively . This interaction induces the reporter gene activity of wild-type CfEcR and A110P mutant .
Cellular Effects
RG-102240 is a gene switch ligand and acts as a transcription inducer for use in inducible gene expression systems . It does not cause significant changes in endogenous gene expression in HEK cells .
Molecular Mechanism
The molecular mechanism of action of RG-102240 involves its binding to the ecdysone receptor (EcR). This binding activates transcription from a responsive promoter linked to a gene of interest . The diacylhydrazine ligands used in this system are pharmacologically inert and show no evidence of pleiotropic effects in mammalian cells .
Temporal Effects in Laboratory Settings
It is known that RG-102240 can induce gene expression in a controlled manner, allowing for temporal control of gene expression .
Méthodes De Préparation
La voie de synthèse de RG 102240 implique la réaction de l'acide 2-éthyl-3-méthoxybenzoïque avec le chlorure de 3,5-diméthylbenzoyle en présence d'une base pour former le dérivé benzoyle correspondant. Cet intermédiaire est ensuite mis à réagir avec la tert-butylhydrazine pour donner RG 102240. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
RG 102240 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe benzoyle, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
RG 102240 a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
RG 102240 exerce ses effets en se liant au récepteur de l'ecdysone (EcR) chez les insectes. Cette liaison induit un changement conformationnel dans le récepteur, l'activant et conduisant à la transcription des gènes cibles . Les cibles moléculaires impliquées comprennent les éléments de réponse à l'ecdysone dans l'ADN, qui sont reconnus par le complexe récepteur activé .
Comparaison Avec Des Composés Similaires
RG 102240 est unique en raison de sa haute spécificité et de sa puissance en tant que ligand pour le récepteur de l'ecdysone. Des composés similaires incluent :
20-Hydroxyecdysone : Une hormone ecdystéroïde naturelle avec une spécificité inférieure à celle de RG 102240.
Ligands diacylhydrazine : Ces ligands synthétiques ciblent également le récepteur de l'ecdysone mais ont des affinités de liaison et des spécificités différentes.
Ligands 1-Aroyl-4-(arylamino)-1,2,3,4-tétrahydroquinoline : Agonistes de l'ecdysone récemment découverts avec des propriétés de liaison distinctes.
RG 102240 se distingue par sa capacité à induire l'expression génique avec une grande spécificité et un minimum d'effets hors cible .
Propriétés
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXITIZXRMPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041114 | |
| Record name | RheoSwitch ligand 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?
A: RheoSwitch Ligand 1 (RG-102240) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding RG-102240, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []
Q2: Are there any known structural modifications of RG-102240 that impact its activity or lead to interesting analogs?
A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like RG-102240. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like RG-102240, potentially leading to more tailored gene switch applications.
Q3: What are the applications of RG-102240 in drug delivery systems?
A: RG-102240 has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of RG-102240 within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.
Q4: What are the potential concerns regarding the use of RG-102240 and similar gene switch inducers in human cells?
A: While RG-102240 itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)
![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)
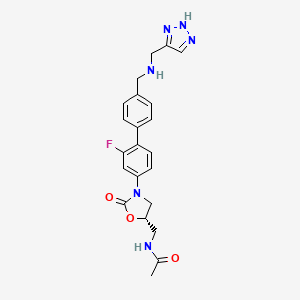
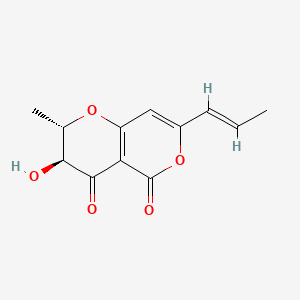
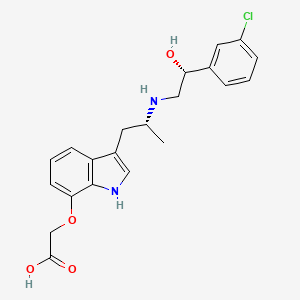
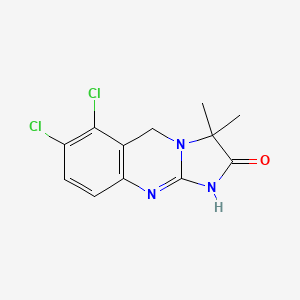
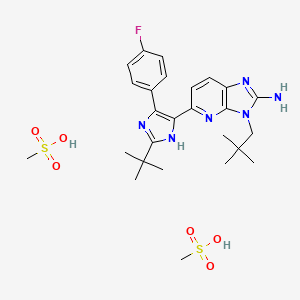
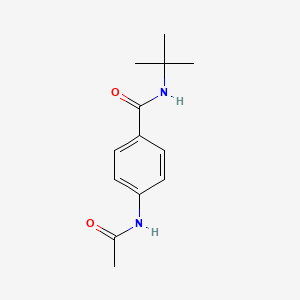


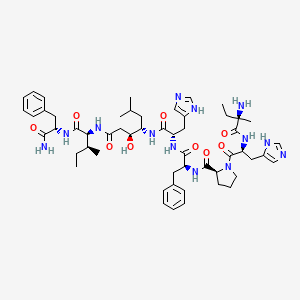
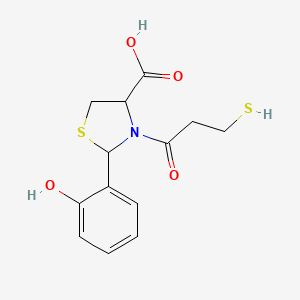

![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride](/img/structure/B1680516.png)
